

FAUC 365: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

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Abstract

FAUC 365 is a potent and highly selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This localization implicates the D3 receptor in the modulation of cognition, emotion, and reward pathways, making it a compelling target for the therapeutic intervention of various neuropsychiatric and neurological disorders. Preclinical evidence suggests the potential of **FAUC 365** in the treatment of schizophrenia and Parkinson's disease. This document provides a comprehensive technical overview of the existing data on **FAUC 365**, including its receptor binding profile, effects on downstream signaling, and its activity in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Introduction

The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, has emerged as a significant target for drug discovery due to its restricted expression in brain regions associated with motivation and reward, such as the nucleus accumbens.[1] Unlike the more ubiquitously expressed D2 receptor, the selective modulation of the D3 receptor offers the potential for more targeted therapeutic effects with a reduced side-effect profile. **FAUC 365** is a novel compound that exhibits exceptional selectivity for the D3 receptor over other dopamine receptor subtypes.[2][3] This high selectivity makes **FAUC 365** a valuable pharmacological tool

to investigate the physiological and pathophysiological roles of the D3 receptor and a promising lead compound for the development of new therapeutics.

Receptor Binding Affinity and Selectivity

FAUC 365 demonstrates sub-nanomolar affinity for the human dopamine D3 receptor with remarkable selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This high selectivity is a key characteristic that distinguishes **FAUC 365** from many other D2/D3 ligands.

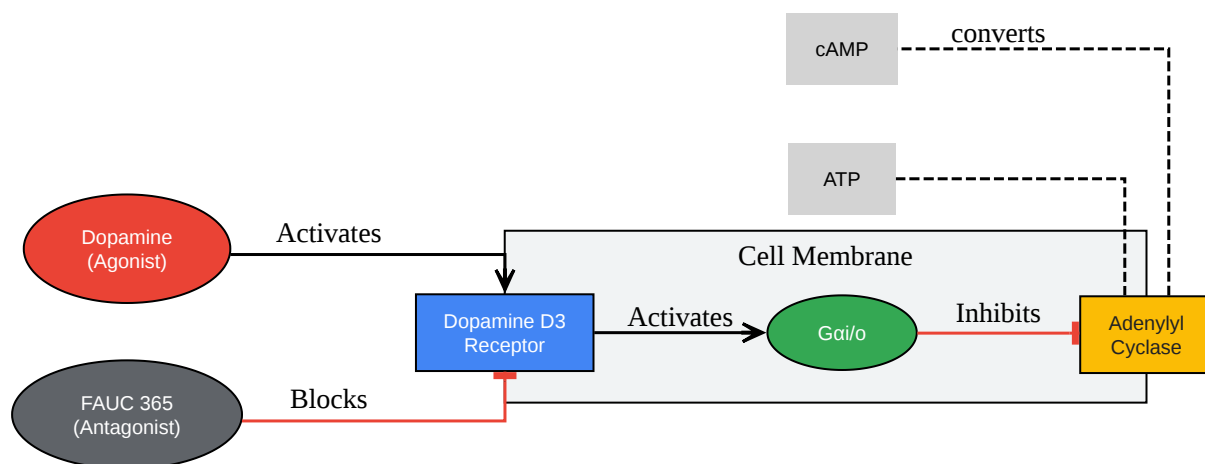
Table 1: Receptor Binding Profile of FAUC 365

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D3) | Reference |
|------------------|---------|---------------------------|-----------|
| Dopamine D3 | 0.50 | - | [4] |
| Dopamine D2 | 3600 | 7200 | [1] |
| Dopamine D4 | 340 | 680 | [3] |

Ki (inhibition constant) values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

As a D2-like receptor, the dopamine D3 receptor is coupled to the G α i/o family of G proteins. Upon activation by an agonist, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, **FAUC 365** is expected to block this agonist-induced reduction in cAMP.



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Dopamine D3 Receptor Signaling Pathway.

Potential Therapeutic Applications and Preclinical Evidence

The unique pharmacological profile of **FAUC 365** suggests its potential utility in treating disorders where the dopamine D3 receptor is implicated.

Schizophrenia

The hyperdopaminergic state in the limbic system is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. Selective D3 receptor antagonists like **FAUC 365** are proposed to normalize this hyperactivity without causing the motor side effects associated with D2 receptor blockade.

A study investigated the effect of **FAUC 365** on cognitive deficits, a core feature of schizophrenia, using the novel object recognition (NOR) task in DAT-KD mice, which exhibit hyperdopaminergic activity.^[2]

| Treatment Group | Dose | Discrimination Index (DI) | p-value vs. DAT-KD | Reference |
|-------------------|---------------|---------------------------|--------------------|---------------------|
| Wild-Type (WT) | - | ~0.75 | < 0.001 | [2] |
| DAT-KD | Vehicle | ~0.50 | - | [2] |
| DAT-KD + FAUC 365 | 3 mg/kg, s.c. | ~0.75 | < 0.05 | [2] |

The Discrimination Index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

The results indicate that **FAUC 365** reversed the cognitive deficit in the NOR task in this animal model of schizophrenia.[\[2\]](#)

Parkinson's Disease

While dopamine agonists are the mainstay of Parkinson's disease treatment, D3 receptor antagonists are being explored for their potential to mitigate L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy. The precise role of D3 receptors in LID is still under investigation, but their localization in the striatum suggests their involvement in motor control.

Currently, there is a lack of specific preclinical data on the effects of **FAUC 365** in animal models of Parkinson's disease. Further research is warranted to explore its potential in this indication.

Experimental Protocols

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity (K_i) of a compound for a specific receptor.

Objective: To determine the affinity of **FAUC 365** for dopamine D3 and other receptors.

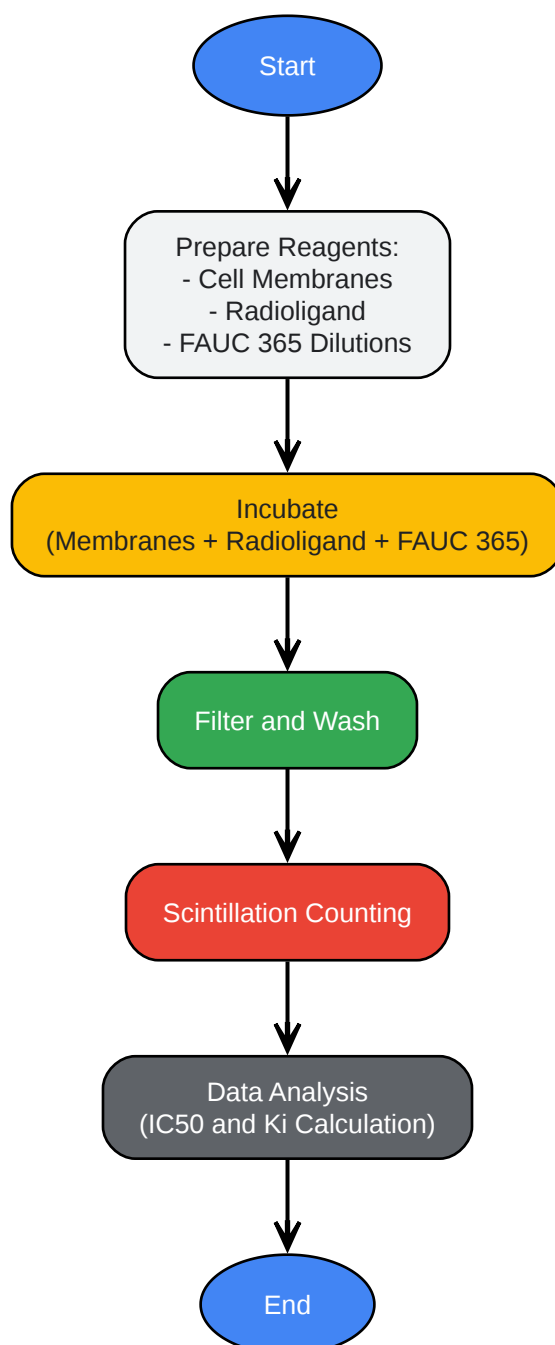
Materials:

- Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human dopamine receptor subtypes).
- Radioligand specific for the receptor (e.g., [3H]spiperone for D2/D3 receptors).
- **FAUC 365.**
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of **FAUC 365**.
- In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its K_d value), and varying concentrations of **FAUC 365**.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value (the concentration of **FAUC 365** that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
- The K_i value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = \frac{IC_{50}}{(1 + [L]/K_d)}$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow.

Novel Object Recognition (NOR) Task

This protocol is based on the study that evaluated the effect of **FAUC 365** in DAT-KD mice.[2]

Objective: To assess the effect of **FAUC 365** on recognition memory.

Animals:

- Dopamine transporter knockdown (DAT-KD) mice.
- Wild-type (WT) littermates as controls.

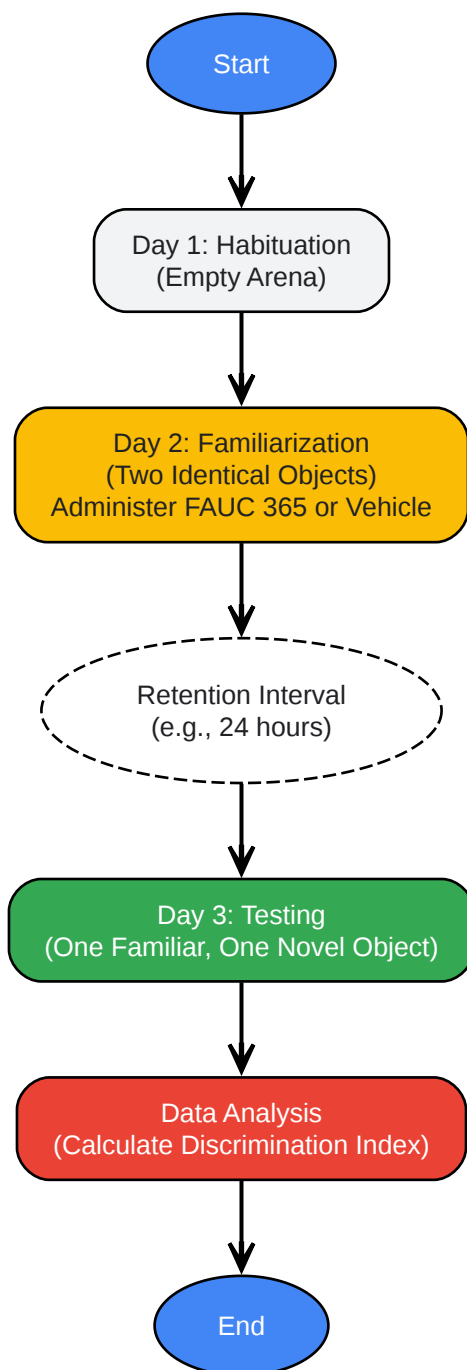
Apparatus:

- An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
- Two sets of identical objects for the familiarization phase and one novel object for the test phase.

Procedure:

- Habituation: On day 1, individually house the mice in the testing room for at least 1 hour before the experiment. Allow each mouse to freely explore the empty open-field arena for 10 minutes.
- Familiarization (Training): On day 2, place two identical objects in the arena. Administer **FAUC 365** (3 mg/kg, s.c.) or vehicle to the DAT-KD mice 10 minutes before the training session. Place each mouse in the arena and allow it to explore the objects for 10 minutes.
- Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploration of both objects for 5 minutes. Exploration is defined as the mouse's nose being in contact with or directed toward the object at a distance of ≤ 2 cm.

- Data Analysis: Calculate the Discrimination Index (DI) as: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$.



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Novel Object Recognition Experimental Workflow.

Conclusion and Future Directions

FAUC 365 is a highly selective dopamine D3 receptor antagonist with a promising preclinical profile for the treatment of schizophrenia, particularly for addressing cognitive deficits. Its high selectivity for the D3 receptor suggests a potential for improved tolerability compared to less selective antipsychotic agents.

Future research should focus on several key areas:

- **Functional Assays:** Conducting functional assays, such as cAMP inhibition assays, to fully characterize the antagonist properties of **FAUC 365** and determine its potency in a cellular context.
- **Parkinson's Disease Models:** Evaluating the efficacy of **FAUC 365** in preclinical models of Parkinson's disease, specifically in models of L-DOPA-induced dyskinesia.
- **Expanded Behavioral Phenotyping:** Further assessing the effects of **FAUC 365** in a broader range of behavioral models relevant to schizophrenia, including models of negative symptoms and social withdrawal.
- **Pharmacokinetics and Safety:** Comprehensive pharmacokinetic and toxicology studies are necessary to establish a suitable dosing regimen and safety profile for potential clinical development.

In conclusion, **FAUC 365** represents a valuable tool for dissecting the role of the D3 receptor in health and disease and holds significant promise as a lead candidate for the development of novel therapeutics for neuropsychiatric and neurological disorders. Continued investigation into its pharmacological and therapeutic properties is highly warranted.

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